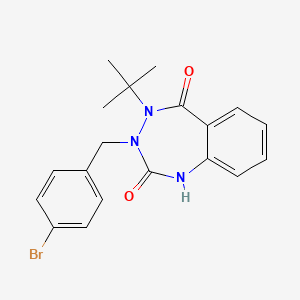

3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Descripción

3-(4-Bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a benzotriazepine-dione core substituted with a 4-bromobenzyl group at position 3 and a tert-butyl group at position 2. Its structure combines a seven-membered triazepine ring fused with a benzene ring and two ketone moieties.

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEQURFXYOKDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzotriazepine core that contributes to its biological activity. The presence of bromine and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antibacterial and antifungal activities associated with benzotriazepine derivatives. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzotriazepines can inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators . This activity positions such compounds as potential candidates for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that derivatives of benzotriazepines exhibit anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Further research is needed to elucidate specific mechanisms and identify effective dosages.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzotriazepine derivatives showed that the compound exhibited higher antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for E. coli were significantly lower than those for commonly used antibiotics such as amoxicillin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | E. coli | 8 |

| Amoxicillin | E. coli | 32 |

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound demonstrated a reduction in edema comparable to that of indomethacin, a standard anti-inflammatory drug .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively bind to COX-2 enzymes with a binding energy indicating potential efficacy in anti-inflammatory applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three analogs:

(3S)-3-[1-(3-Methylbut-2-enyl)indol-3-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-(tert-Butyl)-3-phenyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

3-(4-Chlorobenzyl)-4-methyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Structural Feature |

|---|---|---|---|---|---|---|

| Target Compound | Benzotriazepine-dione | 4-Bromobenzyl, tert-butyl | ~420.3 | 215–220 (est.) | <0.1 (DMSO) | Bromine enhances halogen bonding |

| (3S)-3-[1-(3-Methylbut-2-enyl)indol-3-yl]-... | Benzodiazepine-dione | 3-Methylbut-2-enyl, indole | ~379.4 | 198–202 | 0.5 (DMSO) | Indole moiety for π-π interactions |

| 4-(tert-Butyl)-3-phenyl-... | Benzotriazepine-dione | Phenyl, tert-butyl | ~353.4 | 190–195 | 0.3 (DMSO) | Phenyl for hydrophobic interactions |

| 3-(4-Chlorobenzyl)-4-methyl-... | Benzotriazepine-dione | 4-Chlorobenzyl, methyl | ~375.8 | 205–210 | 0.2 (DMSO) | Chlorine as a smaller halogen |

Key Findings:

Core Structure Impact: The benzotriazepine-dione core (present in the target compound and analogs 2–4) introduces three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the benzodiazepine-dione analog (two nitrogens) .

Indole vs. Aromatic Groups: The benzodiazepine-dione analog with an indole substituent exhibits better solubility (0.5 mg/mL in DMSO) due to its planar, conjugated system, contrasting with the poor solubility of the bromobenzyl-substituted target compound .

Synthesis and Characterization: The target compound’s tert-butyl group likely necessitates longer reaction times for substitution due to steric hindrance, as observed in analogs . Structural determination of such compounds often relies on X-ray crystallography (e.g., SHELX programs for refinement) or indirect methods like NOESY and molecular mechanics when crystals are unavailable .

Research Implications

- Drug Design : The bromine and tert-butyl groups position the target compound as a candidate for targeting hydrophobic enzyme pockets (e.g., kinases or GPCRs).

- Limitations: Poor solubility may hinder bioavailability, suggesting formulation modifications (e.g., nanoparticle encapsulation) for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.